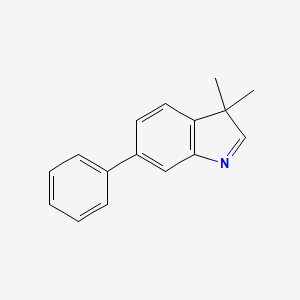

3,3-Dimethyl-6-phenyl-3H-indole

描述

Structure

3D Structure

属性

CAS 编号 |

398459-19-3 |

|---|---|

分子式 |

C16H15N |

分子量 |

221.30 g/mol |

IUPAC 名称 |

3,3-dimethyl-6-phenylindole |

InChI |

InChI=1S/C16H15N/c1-16(2)11-17-15-10-13(8-9-14(15)16)12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI 键 |

CQUVPLGNIXAAKW-UHFFFAOYSA-N |

规范 SMILES |

CC1(C=NC2=C1C=CC(=C2)C3=CC=CC=C3)C |

产品来源 |

United States |

Reactivity and Transformational Chemistry of 3,3 Dimethyl 6 Phenyl 3h Indole Systems

Electrophilic and Nucleophilic Reactivity of the 3H-Indole Nucleus

The reactivity of the 3H-indole nucleus is characterized by the presence of an imine (C=N) bond within a bicyclic aromatic structure. This endows the molecule with a dual chemical nature. The imine carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the molecule can exhibit nucleophilic character through its enamine tautomer, particularly in reactions involving the C2-methyl group.

Indole (B1671886) and its derivatives are generally considered electron-rich aromatic compounds, making them prone to electrophilic substitution. However, in the 3H-indole tautomer, the typical reactivity at the C3 position is blocked by the gem-dimethyl group. Instead, electrophilic attack often occurs after activation of the C2-methyl position. For instance, in a reaction analogous to the Vilsmeier-Haack reaction, 2,3,3-trimethyl-3H-indole reacts with an electrophilic reagent formed from dimethylformamide and phosphorus oxychloride to yield diformyl compounds, demonstrating the nucleophilic character of the C2-position via its enamine form.

Conversely, the indole nucleus can be rendered susceptible to nucleophilic attack by the introduction of strong electron-withdrawing groups, such as a nitro group, on the benzene (B151609) ring. While direct nucleophilic substitution on the 3,3-dimethyl-6-phenyl-3H-indole is less common without such activation, the principle highlights the tunability of the indole core's electronic properties.

Functionalization Strategies on the this compound Core

The modular nature of the this compound core allows for selective functionalization at several key locations: the pendant phenyl ring, various positions on the indole ring itself, and through modern C-H activation techniques.

The 6-phenyl substituent is a prime site for modification via electrophilic aromatic substitution. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups. The reactivity and regioselectivity (ortho, meta, or para substitution) on this phenyl ring are governed by the electronic influence of the attached 3H-indole nucleus and any other existing substituents. For example, nitration can be achieved using reagents like trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, providing a non-acidic method for introducing a nitro group onto aromatic rings. nih.gov

The most reactive site for derivatization on the indole core itself is the C2-methyl group, owing to its acidic protons and the ability to participate in condensation reactions. A notable example is the synthesis of 2-styryl-3H-indole derivatives. This is achieved by the condensation of a 2,3,3-trimethyl-3H-indole salt with various aromatic aldehydes. google.com This reaction extends the conjugation of the system and is a key step in the synthesis of specialized dyes and pH sensors. google.com

| Reactants | Reagent/Solvent | Temperature | Product Type | Yield (%) |

| 2,3,3-trimethyl-3H-indole salt | Aromatic aldehyde / Ethylene glycol | 125 °C | 3,3-dimethyl-2-styryl-3H-indole derivative | 61-98 |

This table illustrates a general method for the synthesis of styryl derivatives from 3H-indole precursors. google.com

Modern synthetic methods have enabled the direct functionalization of otherwise unreactive C-H bonds on the indole framework, offering a more atom-economical approach to derivatization. Catalyst-controlled, site-selective C-H activation has been demonstrated on the six-membered ring of the indole system. For instance, palladium-catalyzed reactions can direct arylation to the C4 and C5 positions, while copper-based catalysts have been proposed to facilitate arylation at the C6 position. rsc.org These transformations often rely on directing groups to achieve high regioselectivity, showcasing the ability to precisely modify the carbocyclic portion of the indole nucleus. rsc.orgchemicalbook.com

| Position | Catalyst System (Proposed) | Reaction Type |

| C4 | Pd(II) with a directing group | C-H Arylation |

| C6 | Cu catalyst with a directing group | C-H Arylation |

This table summarizes proposed catalytic systems for the regioselective C-H functionalization of the indole core. rsc.org

Reduction and Hydrogenation Reactions of 3H-Indoles

The imine functionality of the 3H-indole ring is readily reduced to the corresponding indoline (a dihydroindole). This transformation saturates the C=N double bond, converting the secondary imine into a secondary amine. This reduction can be accomplished using a variety of standard reducing agents.

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or simpler ones like sodium borohydride (NaBH₄) are effective for this transformation.

Lewis Acid-Catalyzed Hydrogenation: The Lewis acid B(C₆F₅)₃ has been shown to be an efficient catalyst for the direct hydrogenation of imines with H₂ under mild conditions.

The resulting 3,3-dimethyl-6-phenylindoline is a key intermediate, itself amenable to further functionalization, particularly at the newly formed secondary amine.

Oxidation Reactions Leading to Derived Species (e.g., Aminoxyls)

Following the reduction of the 3H-indole to its corresponding indoline, the resulting sterically hindered secondary amine can be oxidized to form a stable aminoxyl (nitroxide) radical. This class of compounds, exemplified by the well-known (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are valuable as radical markers, oxidation catalysts, and polymerization mediators. wikipedia.org

The synthesis of such radicals from the 3,3-dimethyl-6-phenylindoline precursor typically involves oxidation of the N-H bond. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide in the presence of a tungsten catalyst. researchgate.netorganic-chemistry.orgmdma.ch The stability of the resulting aminoxyl radical is significantly enhanced by the steric hindrance provided by the adjacent gem-dimethyl groups at the C3 position, which prevent dimerization and other decomposition pathways. wikipedia.org

| Precursor | Oxidizing Agent | Product |

| 3,3-Dimethyl-6-phenylindoline | m-CPBA or H₂O₂/catalyst | 3,3-Dimethyl-6-phenylindolin-1-oxyl |

This table outlines the general transformation for producing an aminoxyl radical from the reduced indoline precursor.

Rearrangement Pathways of 3H-Indole Isomers

The inherent strain and non-aromatic character of the five-membered ring in 3H-indoles make them susceptible to rearrangements that lead to more stable aromatic indole structures. One of the classic rearrangements observed in 3H-indole chemistry is the Plancher rearrangement, which typically involves the acid-catalyzed migration of an alkyl group from the C3 position to the C2 position, resulting in a stable 2,3-dialkylindole. The mechanism of such rearrangements often proceeds through protonation of the imine nitrogen, generating an indoleninium ion. This intermediate can then undergo a series of Wagner-Meerwein-type shifts, leading to the migration of substituents.

In the case of phenyl-substituted 3,3-dimethyl-3H-indoles, the presence of the phenyl group introduces additional complexity and potential rearrangement pathways. The position of the phenyl substituent on the benzene ring can significantly influence the stability of the carbocationic intermediates formed during acid catalysis, thereby directing the course of the rearrangement.

Equilibration Studies of Phenyl-Substituted 3,3-Dimethyl-3H-indoles

Detailed investigations into the acid-catalyzed equilibration of phenyl-substituted 3,3-dimethyl-3H-indoles have provided valuable insights into the relative stabilities of the different positional isomers. In a representative study, the individual isomers of 3,3-dimethyl-phenyl-3H-indole (specifically the 4-phenyl, 5-phenyl, 6-phenyl, and 7-phenyl derivatives) were subjected to treatment with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures to facilitate the establishment of an equilibrium mixture.

The progress of the equilibration was monitored over time using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative concentrations of each isomer in the reaction mixture. The reactions were typically carried out until the isomer ratios remained constant, indicating that a thermodynamic equilibrium had been reached.

The experimental findings from these equilibration studies are summarized in the interactive data table below. The data reveals a clear thermodynamic preference for the formation of the 6-phenyl and 4-phenyl isomers over the 5-phenyl and 7-phenyl isomers.

Table 1: Equilibrium Composition of Phenyl-Substituted 3,3-Dimethyl-3H-indole Isomers

| Isomer | Initial Isomer | Equilibrium Composition (%) |

| 4-Phenyl-3,3-dimethyl-3H-indole | 4-Phenyl | 35 |

| 5-Phenyl-3,3-dimethyl-3H-indole | 5-Phenyl | 15 |

| 6-Phenyl-3,3-dimethyl-3H-indole | 6-Phenyl | 45 |

| 7-Phenyl-3,3-dimethyl-3H-indole | 7-Phenyl | 5 |

Note: The equilibrium was established by heating the specified initial isomer in polyphosphoric acid at 100°C for 24 hours. The composition was determined by GC analysis.

The observed equilibrium distribution can be rationalized by considering the electronic and steric effects of the phenyl substituent at each position. The greater stability of the 6-phenyl and 4-phenyl isomers is likely attributed to favorable resonance interactions between the phenyl group and the indole nucleus in the protonated transition states leading to these isomers. Conversely, the lower stability of the 5-phenyl and 7-phenyl isomers may be due to less effective resonance stabilization and, in the case of the 7-phenyl isomer, significant steric hindrance between the phenyl group and the adjacent C1-N bond and the gem-dimethyl group at C3.

The mechanism for this acid-catalyzed isomerization is believed to involve a series of protonation and deprotonation steps, coupled with 1,2-shifts of the phenyl group around the benzene ring of the indoleninium core. This process allows for the interconversion of the different positional isomers until the thermodynamically most stable distribution is achieved. These studies underscore the dynamic nature of the 3H-indole system and provide a quantitative basis for understanding the factors that govern the stability of its substituted derivatives.

Theoretical and Computational Chemistry Studies of 3,3 Dimethyl 6 Phenyl 3h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3,3-dimethyl-6-phenyl-3H-indole. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are employed to model its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For substituted indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional, are a common approach to investigate their electronic properties. chemrxiv.orgniscpr.res.in These calculations reveal the spatial distribution and energy levels of the HOMO and LUMO. In a molecule like this compound, the HOMO is typically distributed over the electron-rich indole and phenyl rings, while the LUMO is also delocalized across the π-conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical reactivity. niscpr.res.in For similar but more complex indole derivatives, DFT calculations at the B3LYP/6-311G level have been used to determine HOMO and LUMO energy levels, yielding values of -5.26 eV and -3.33 eV, respectively, resulting in an energy gap of 1.93 eV. mdpi.com

Below is a table summarizing typical data obtained from quantum chemical calculations for related indole structures.

| Computational Method | Parameter | Typical Calculated Value |

| DFT (B3LYP/6-311G) | HOMO Energy | -5.2 to -5.8 eV |

| DFT (B3LYP/6-311G) | LUMO Energy | -3.1 to -3.5 eV |

| DFT (B3LYP/6-311G) | HOMO-LUMO Gap | 1.9 to 2.5 eV |

Note: These values are illustrative and based on calculations for structurally similar indole derivatives. mdpi.com

Conformational Analysis and Geometrical Optimization

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its properties. Computational methods are used to find the most stable conformation (the global minimum on the potential energy surface) and to identify other low-energy conformers. mdpi.com

A key structural feature of phenyl-substituted indoles is the dihedral angle between the plane of the indole ring and the plane of the phenyl substituent. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted conformation. For the related 2-phenyl-3,3-dimethyl-3H-indole, semi-empirical INDO/S calculations suggest an equilibrium dihedral angle of approximately 45° in the ground state.

Geometrical optimization calculations, typically performed using DFT methods, provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net For the 3H-indole core, the C=N double bond within the five-membered ring is a defining feature. The gem-dimethyl group at the C3 position introduces significant steric bulk, influencing the local geometry.

The table below presents expected geometrical parameters for the core structure, based on studies of related molecules.

| Parameter | Description | Expected Value |

| C2=N1 Bond Length | The imine bond in the 3H-indole ring | ~1.28 Å |

| C6-C(phenyl) Bond Length | The single bond connecting the two rings | ~1.49 Å |

| Dihedral Angle (Indole-Phenyl) | The twist between the two aromatic rings | 30° - 50° |

Investigation of Excited States and Photophysical Phenomena

The photophysical properties of this compound are governed by its behavior in electronically excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation pathways, including fluorescence and non-radiative decay, determine its characteristics as a fluorophore.

Computational methods like Time-Dependent DFT (TD-DFT) are used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_abs), and to investigate the nature of the excited states. mdpi.com For D-π-A (donor-π-acceptor) indole derivatives, TD-DFT calculations can predict absorption and emission wavelengths. mdpi.com The phenyl group and the indole moiety form a π-conjugated system that is responsible for the primary electronic transitions. The position of the phenyl group at C6 influences the extent of this conjugation and thus the energy of the S₁ state.

Experimental and computational studies on similar 2-phenyl-3,3-dimethyl-3H-indole derivatives show that their fluorescence quantum yields and lifetimes are highly dependent on the solvent environment. This sensitivity is often attributed to efficient non-radiative decay pathways, such as internal conversion, which can be modulated by factors like solvent viscosity.

A significant photophysical phenomenon observed in many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net A TICT state is an excited state characterized by a perpendicular arrangement of the donor and acceptor moieties and a significant separation of charge. nih.govnih.gov This state is typically formed from an initially populated, planar locally excited (LE) state. nih.gov

For a molecule like this compound, the indole nucleus and the phenyl ring can act as donor and acceptor units. Upon photoexcitation, if there is sufficient electronic push-pull character, the molecule can undergo torsional relaxation around the single bond connecting the two rings. This twisting leads to a decoupling of the π-systems and the formation of a highly polar TICT state. nih.gov

Several conditions facilitate TICT state formation:

Donor-Acceptor Structure: The molecule must possess electron-donating and electron-accepting parts.

Rotational Freedom: A single bond must link the donor and acceptor to allow for twisting.

Polar Environment: The highly polar TICT state is stabilized by polar solvents, and its emission is often only observed in such environments. nih.gov

Computational studies can model the potential energy surface of the excited state as a function of the dihedral angle. These calculations can identify the energy minima corresponding to the LE and TICT states and the energy barrier between them. The formation of a low-energy, non-emissive or weakly emissive TICT state can provide an efficient non-radiative decay channel, leading to fluorescence quenching, particularly in polar solvents. researchgate.net

Protonation Equilibria and Acidity Constant Calculations

The 3H-indole scaffold contains a basic imine nitrogen atom (N1) that can be protonated under acidic conditions. mdpi.com The equilibrium of this protonation reaction is quantified by the acidity constant (pKa) of the conjugate acid.

Ind-H⁺ ⇌ Ind + H⁺

Computational methods can be employed to predict pKa values. researchgate.netdevagirijournals.com A common approach involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in a solvent continuum model. devagirijournals.com The pKa can then be estimated using thermodynamic cycles that relate the gas-phase basicity to the solution-phase pKa. devagirijournals.com Such calculations require accurate computation of the solvation energies of the neutral molecule, the proton, and the protonated cation.

DFT calculations at the B3LYP/6–31 + G** level with a suitable solvent model (like SM8) have been used to estimate the aqueous pKa values of various indoles and related heterocycles. researchgate.net Protonation of the imine nitrogen significantly alters the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. mdpi.com This property allows such compounds to be used as pH-sensitive fluorescent probes.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. cuny.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which governs the reaction rate.

For 3H-indoles, a key reactive site is the C=N double bond. Theoretical studies can model various reactions at this site, such as:

Cycloadditions: The imine can act as a dienophile or dipolarophile. Quantum mechanical calculations can determine the feasibility and stereoselectivity of such reactions. researchgate.net

Nucleophilic Additions: The electrophilic C2 carbon is susceptible to attack by nucleophiles.

Reductions: The hydrogenation of the C=N bond to form an indoline can be modeled to understand catalyst-substrate interactions and reaction energetics.

DFT calculations are frequently used to investigate reaction pathways. acs.orgcopernicus.org For instance, in the iodine-mediated synthesis of 3H-indoles from enamines, a mechanism involving an oxidative iodination followed by an intramolecular Friedel-Crafts-type alkylation has been proposed and is consistent with computational results. acs.org Similarly, the atmospheric oxidation mechanism of indole initiated by radicals has been extensively studied using quantum chemical calculations to map out the subsequent reactions of indole radicals with O₂, NO, and HO₂•. copernicus.org These studies provide a detailed, step-by-step picture of the reaction, which is often difficult to obtain solely from experimental data.

Photophysical Properties and Optoelectronic Behavior of 3,3 Dimethyl 6 Phenyl 3h Indole Derivatives

Absorption and Emission Characteristics in Solution and Solid State

The photophysical behavior of 2-phenyl-3,3-dimethyl-3H-indole is highly sensitive to its environment. In solution, its fluorescence quantum yields (ΦF) and lifetimes (τF) display a remarkable dependence on the viscosity of the solvent. Studies have shown that in a range of solvents, the fluorescence quantum yield can vary dramatically, from as low as 2.4 x 10-4 to as high as 0.12, with corresponding lifetimes spanning from 1 picosecond to 520 picoseconds. This significant variation is a hallmark of its utility as a molecular probe.

The absorption spectra of indole (B1671886) derivatives are generally characterized by two electronic transitions, ¹La and ¹Lb. The position and intensity of these bands are influenced by the nature and position of substituents on the indole ring. For instance, electron-withdrawing groups tend to shift the absorption maximum (λmax) to longer wavelengths (a red-shift), while electron-donating groups typically cause a blue-shift.

In the solid state, derivatives of 3H-indole can exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), depending on their molecular structure and packing in the crystalline form. For 2-phenyl-3,3-dimethyl-3H-indole, dimerization has been observed in the solid state, where two monomers are linked by covalent bonds between the nitrogen atom of one molecule and a carbon atom of the other, forming a four-membered ring. This dimerization significantly alters its electronic and photophysical properties compared to the monomeric form in solution.

Below is a table summarizing the photophysical properties of 2-phenyl-3,3-dimethyl-3H-indole in various solvents, illustrating the strong dependence on the solvent environment.

| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ps) |

|---|---|---|

| Hexane | 0.00024 | 1 |

| Dodecane | 0.0016 | 7 |

| Tetradecane | 0.0028 | 12 |

| Hexadecane | 0.0042 | 18 |

| Paraffin | 0.12 | 520 |

Fluorescence Quenching Mechanisms and Excited State Dynamics

Fluorescence quenching is a process that decreases the intensity of fluorescence emission from a fluorophore. For 3H-indole derivatives, several mechanisms can be at play, including collisional quenching, energy transfer, and electron transfer. The excited state dynamics of 2-phenyl-3,3-dimethyl-3H-indole are particularly dominated by a non-radiative decay pathway.

A key aspect of the excited state dynamics of 2-phenyl-3,3-dimethyl-3H-indole is a rapid, viscosity-dependent internal conversion. This process involves the torsional motion of the phenyl group relative to the indole moiety. In low-viscosity solvents, the phenyl ring can rotate more freely, which facilitates a rapid non-radiative decay to the ground state, resulting in very low fluorescence quantum yields and short lifetimes. As the viscosity of the solvent increases, this torsional motion is hindered, which slows down the rate of internal conversion and allows for more efficient fluorescence emission.

This behavior is well-described by the Förster-Hoffmann mechanism, which relates the fluorescence quantum yield to the viscosity of the medium. This relationship makes 2-phenyl-3,3-dimethyl-3H-indole an excellent fluorescent probe for determining the microviscosity of its local environment, with applications in studying polymers and other heterogeneous systems.

Photoinduced Energy Transfer (PET) Processes in 3H-Indole Systems

Photoinduced energy transfer (PET) is a fundamental process in photochemistry where an excited-state donor molecule transfers energy to an acceptor molecule. In the context of 3H-indole systems, the indole nucleus can act as an electron donor in donor-π-acceptor (D-π-A) architectures. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich indole ring, to the lowest unoccupied molecular orbital (LUMO) of an attached electron-acceptor group.

The efficiency of PET in these systems is highly dependent on the orientation of the donor and acceptor moieties, as well as the nature of the π-conjugated bridge connecting them. The electronic transitions in the indole chromophore itself involve a partial electron transfer from the pyrrole part of the ring to the benzene (B151609) part. By strategically placing electron-withdrawing or electron-donating groups on the 3H-indole scaffold, it is possible to modulate the energy levels of the HOMO and LUMO and thus control the PET process.

For example, in systems where the 3H-indole is linked to a suitable acceptor, excitation of the indole chromophore can lead to a charge-separated state. This process is often observed as a quenching of the indole fluorescence. The design of such D-π-A systems based on 3H-indole is a promising strategy for the development of fluorescent sensors and molecular switches.

Solvatochromic Effects on Spectroscopic Parameters

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule by the solvent. 3H-indole derivatives, particularly those with a D-π-A structure, often exhibit pronounced solvatochromic effects.

In the case of 2-phenyl-3,3-dimethyl-3H-indole, while the change in absorption and emission maxima with solvent polarity may not be as dramatic as in some dedicated solvatochromic dyes, the significant variation in its fluorescence quantum yield and lifetime with solvent viscosity is a related phenomenon. This sensitivity to the physical properties of the solvent allows it to probe its environment.

For other functionalized 3H-indole derivatives, a positive solvatochromism is often observed, where the emission wavelength shows a red-shift as the polarity of the solvent increases. This is indicative of a more polar excited state compared to the ground state. The stabilization of the polar excited state by polar solvent molecules lowers its energy, resulting in a lower energy (longer wavelength) emission. This property is highly valuable for creating fluorescent probes that can report on the polarity of their surroundings, for instance, within biological membranes or in different chemical environments.

Development of 3H-Indole Based Chromophores and Dyes (e.g., Squaraine Derivatives)

The 3,3-dimethyl-3H-indole (also known as indolenine) core is a crucial building block for a class of near-infrared (NIR) absorbing dyes known as squaraine dyes. nih.gov These dyes are synthesized through the condensation of an electron-rich indolenine derivative with squaric acid. nih.gov The resulting structure features a central four-membered squaraine ring flanked by two indole moieties, creating a highly conjugated system with a zwitterionic character.

Squaraine dyes derived from 3H-indoles exhibit several advantageous properties:

Intense Absorption in the NIR Region: They typically have very high molar extinction coefficients and absorb light in the 630-700 nm range. nih.gov

High Fluorescence Quantum Yields: Many indole-based squaraines are highly fluorescent, with emission maxima in the red to NIR region. nih.gov

Good Photostability: Compared to other classes of NIR dyes like cyanines, squaraines often show better resistance to photobleaching.

The properties of these dyes can be fine-tuned by modifying the structure of the starting indolenine. For example, introducing substituents on the indole ring or altering the alkyl groups on the nitrogen atom can shift the absorption and emission wavelengths and modify the solubility and biocompatibility of the dye.

Unsymmetrical squaraine dyes, which contain two different heterocyclic units, can also be synthesized, further expanding the range of accessible photophysical properties. The development of these 3H-indole-based squaraine dyes has led to their application in various fields, including as fluorescent labels for biomolecules, contrast agents for biomedical imaging, and sensitizers in photodynamic therapy. researchgate.netacs.org

Advanced Applications in Chemical Science and Materials Research

Role as Molecular Probes in Interfacial Chemistry and Microenvironments

The 3H-indole framework, with its inherent spectroscopic properties, forms the basis of various molecular probes designed to investigate complex chemical environments. These probes are particularly useful for studying interfaces, such as those in micelles and biological membranes. The fluorescence and absorption characteristics of these molecules are often highly sensitive to the polarity and viscosity of their immediate surroundings, making them excellent reporters of local conditions.

While direct studies on 3,3-Dimethyl-6-phenyl-3H-indole as an interfacial probe are not extensively documented, research on structurally related compounds provides a strong indication of its potential. For instance, cationic surface-active 3H-indole derivatives have been shown to interact with micellar systems in a manner that is dependent on surfactant concentration. These interactions can be monitored through changes in the probe's photophysical properties. A notable study on a [2-(p-hexylamino)phenyl-3,3-dimethyl-5-ethoxycarbonyl-3H-indole]methyldioctadecylammonium iodide probe revealed distinct interaction patterns with sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB) micelles. nih.gov The fluorescence quantum yield and lifetime measurements indicated that different parts of the molecule reside in different locations within the micelle-water interface, providing detailed insights into the microenvironment. nih.gov

The phenyl substituent at the 6-position of This compound would likely enhance its utility as a molecular probe. The phenyl group can engage in π-π stacking interactions, influencing the probe's orientation and distribution at interfaces. Furthermore, modifications to this phenyl ring, such as the introduction of donor or acceptor groups, could be used to fine-tune the probe's sensitivity and reporting mechanism.

Table 1: Interaction Patterns of a Cationic 3H-Indole Probe with SDS Micelles

| SDS Concentration Range | Observed Interaction | Spectroscopic Evidence |

| Very Low | Formation of ion-pairs | Changes in absorption and fluorescence spectra |

| Below Critical Micellar Concentration (CMC) | Complex coacervation | Further spectral shifts |

| Above CMC | Solubilization of coacervate into micelles | Stabilization of spectral properties |

*Data extrapolated from studies on analogous 3H-indole probes. nih.gov

Ligands in Homogeneous Catalysis for Organic Transformations

There is a lack of specific research detailing the use of This compound as a ligand in homogeneous catalysis. However, the broader class of indole-containing ligands has been successfully employed in various transformations. For example, palladium-catalyzed cross-coupling reactions often utilize ligands that can stabilize the active metal species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The synthesis of 2-substituted indoles via palladium-catalyzed heteroannulation of o-haloanilines with alkynes is a well-established method where the nature of the ligands plays a crucial role.

The This compound scaffold could potentially be modified to incorporate coordinating groups, such as phosphines or pyridyls, turning it into a bidentate or pincer-type ligand. The phenyl group at the 6-position offers a convenient handle for such functionalization. The steric bulk provided by the gem-dimethyl groups at the 3-position could also be advantageous, creating a specific coordination environment around the metal center that could influence the selectivity of the catalytic reaction.

Integration into Advanced Materials for Optoelectronic and Sensing Applications

Indole (B1671886) derivatives are increasingly being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The electronic properties of these molecules, particularly their HOMO and LUMO energy levels, can be tailored through chemical modification. The introduction of a phenyl group at the 6-position of the 3,3-dimethyl-3H-indole core is a strategic design element for creating novel optoelectronic materials.

Studies on other substituted indoles have demonstrated that the nature of the substituents can significantly impact their optical and electronic properties. For example, research on donor-acceptor substituted ethenyl indoles has shown that these compounds can exhibit significant non-linear optical (NLO) properties. The NLO response was found to be dependent on the electron-withdrawing or -donating nature of the substituent on the phenyl ring. A strong electron-accepting group, such as a nitro group, on the phenyl ring led to a substantial increase in the NLO response. This suggests that This compound could serve as a platform for developing new NLO materials by functionalizing the phenyl ring.

Furthermore, a recent patent has described the use of 3,3-dimethyl-2-styryl-3H-indole derivatives as pH sensors. rsc.org This indicates that the 3H-indole core is sensitive to changes in its chemical environment and can be incorporated into sensing platforms. The phenyl group in This compound could enhance its sensitivity and selectivity as a sensor through interactions with specific analytes. The development of π-expanded indoloindolizines has also highlighted the potential of indole-based systems in creating stable and tunable materials for optoelectronics.

Table 2: Effect of Phenyl Substitution on the Optical Properties of Ethenyl Indoles

| Substituent on Phenyl Ring | HOMO-LUMO Energy Gap | Non-Linear Optical (NLO) Response |

| Electron-Donating (e.g., -OCH₃) | Increased | Lower |

| No Substitution | Reference | Reference |

| Weak Electron-Withdrawing (e.g., -Cl) | Decreased | Lower |

| Strong Electron-Withdrawing (e.g., -NO₂) | Significantly Decreased | Significantly Higher |

*This table is based on general trends observed in studies of substituted ethenyl indoles and illustrates the potential for tuning the properties of This compound .

Supramolecular Assemblies and Host-Guest Interactions Involving 3H-Indoles

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area for the development of functional materials and systems. The ability of molecules to self-assemble into well-defined architectures is crucial for applications ranging from drug delivery to molecular electronics. The This compound molecule possesses several features that make it an attractive building block for supramolecular assemblies.

The planar aromatic system of the indole core and the attached phenyl group can participate in π-π stacking interactions, which are a major driving force for self-assembly. Additionally, the molecule can engage in various weak interactions, such as C-H···π and van der Waals forces. Studies on the crystal structures of other substituted indoles have revealed the importance of these interactions in directing the formation of specific packing motifs in the solid state. For example, the analysis of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives showed the formation of supramolecular columns through slipped π–π interactions and C—H⋯π hydrogen bonds.

While direct studies of host-guest chemistry involving This compound are limited, the general principles of molecular recognition suggest its potential. The hydrophobic pocket formed by the indole and phenyl rings could encapsulate small guest molecules. The design of more complex host systems often involves the integration of recognition sites into larger macrocyclic or cage-like structures. The This compound unit could be incorporated into such structures to create hosts with specific binding properties. For instance, the formation of host-guest complexes with fullerenes has been demonstrated with other conjugated macrocycles, leading to enhanced electronic properties.

Future Directions and Emerging Research Avenues for 3,3 Dimethyl 6 Phenyl 3h Indole

Development of Novel and Sustainable Synthetic Methodologies

While classic methods like the Fischer indole (B1671886) synthesis provide a foundational approach to 3H-indoles, future research will prioritize the development of more sustainable and efficient synthetic routes. nih.gov Traditional methods often rely on harsh acidic conditions and may lack efficiency when dealing with certain substituted phenylhydrazines. nih.gov The drive towards green chemistry necessitates a shift away from stoichiometric reagents, toxic solvents, and energy-intensive processes. nih.govresearchgate.net

Future efforts in synthesizing 3,3-Dimethyl-6-phenyl-3H-indole will likely focus on:

Catalytic Systems: Exploring a wider range of both homogeneous and heterogeneous catalysts to improve reaction efficiency and selectivity. rsc.org This includes Lewis acids, Brønsted acids, and potentially novel organocatalysts that can operate under milder conditions. rsc.orgnih.gov

Green Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents such as water, ethanol, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net

Energy-Efficient Techniques: Employing methods like microwave irradiation, ultrasound-assisted synthesis, or continuous flow chemistry to reduce reaction times and energy consumption. researchgate.netbeilstein-journals.org

Atom Economy: Designing synthetic pathways, such as multicomponent reactions (MCRs), that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rug.nl

| Methodology | Catalyst/Conditions | Key Advantages | Potential Research Focus |

|---|---|---|---|

| Modified Fischer Synthesis | Lewis Acids (e.g., ZnCl₂, FeCl₃) | Well-established, readily available precursors | Improving yields for substituted hydrazines, milder catalysts |

| Catalytic Cyclization | Transition-metal catalysts | High efficiency and selectivity | Developing non-precious metal catalysts |

| Microwave-Assisted Synthesis | Polar solvents, catalyst | Rapid reaction times, improved yields | Optimization of conditions for scalability |

| Continuous Flow Chemistry | Immobilized catalysts | High throughput, enhanced safety, scalability | Development of robust immobilized catalysts |

Exploration of Unprecedented Reactivity and Derivatization Patterns

The inherent reactivity of the 3H-indole core, characterized by its cyclic imine functionality, offers fertile ground for exploring novel chemical transformations. The dearomatization of indole precursors is a key strategy for accessing 3,3-disubstituted indolenine intermediates, which are precursors to many complex alkaloids. nih.gov Future research should aim to move beyond known reactions and uncover unprecedented reactivity for this compound.

Key areas for exploration include:

Asymmetric Catalysis: Development of enantioselective reactions targeting the C=N bond, such as asymmetric Mannich reactions, to produce chiral C2-quaternary indolin-3-ones. nih.gov

Cycloaddition Reactions: Investigating the participation of the 3H-indole as a dienophile or dipolarophile in cycloaddition reactions to construct complex polycyclic systems.

C-H Activation: Direct functionalization of the phenyl ring or the indole core through modern C-H activation strategies, providing a more direct route to complex derivatives without the need for pre-functionalized starting materials.

Skeletal Editing: Exploring ring-expansion or rearrangement reactions to transform the indole scaffold into other valuable heterocyclic systems, such as quinazolines. acs.org

Application of Advanced In Situ Spectroscopic Characterization Techniques

Understanding the mechanisms of both the synthesis and subsequent reactions of this compound is crucial for optimization and discovery. While standard spectroscopic methods like NMR and mass spectrometry are used for final product characterization, they often fail to capture the transient intermediates and complex kinetics of a reaction in real-time. rsisinternational.orgrsc.org

Future research will benefit significantly from the application of advanced in situ spectroscopic techniques to monitor reactions as they occur. These "operando" methods provide a direct window into reaction mechanisms, catalyst behavior, and the formation of short-lived species.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ReactIR (FTIR) | Real-time concentration of reactants, intermediates, and products; reaction kinetics. | Monitoring the formation of the phenylhydrazone intermediate and its cyclization. |

| In Situ NMR | Structural information on intermediates; detection of equilibrium processes. | Identifying transient species in derivatization reactions. |

| Raman Spectroscopy | Vibrational information, suitable for non-polar systems and solid catalysts. | Studying catalyst-substrate interactions in heterogeneous catalytic syntheses. |

| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation and chromophores. | Tracking the formation of colored intermediates or products in real-time. |

Integration into Novel Functional Materials and Devices

The rigid, conjugated structure of the indole nucleus, combined with the potential for extensive functionalization, makes it a highly attractive scaffold for materials science. rug.nl The 3,3-dimethyl substitution provides steric bulk and stability, while the 6-phenyl group offers a site for tuning the electronic properties through further substitution.

Emerging applications for this compound and its derivatives include:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), particularly in developing new host materials or phosphorescent emitters. rug.nl The phenyl group can be used to modulate the HOMO/LUMO energy levels.

Fluorescent Probes and Sensors: Derivatization of the core structure could lead to novel fluorophores for bioimaging or chemosensors. The 3,3-dimethyl-3H-indole moiety is a component of certain near-infrared squaraine dyes, highlighting its potential in this area. mdpi.com

Organic Photovoltaics (OPVs): Incorporation into donor or acceptor molecules for bulk heterojunction solar cells, where its electronic properties can be tailored to optimize light absorption and charge transport.

Predictive Modeling and Machine Learning Approaches in 3H-Indole Chemistry

The complexity of chemical reactions and the vastness of chemical space present significant challenges to traditional, intuition-driven research. Machine learning (ML) and predictive modeling are emerging as powerful tools to accelerate discovery in chemical synthesis. nih.govrsc.org These approaches can identify complex, multi-dimensional relationships between reaction components and outcomes that are not intuitively obvious to human researchers. pharmaceutical-technology.com

Future research on this compound can be significantly enhanced by:

Reaction Optimization: Using ML algorithms, such as random forests, to analyze data from high-throughput experiments and predict the optimal conditions (catalyst, solvent, temperature) for its synthesis and derivatization with high accuracy. pharmaceutical-technology.com

Predicting Reactivity: Developing models that can predict the most likely outcome of a reaction between this compound and a novel reagent, guiding experimental efforts toward more promising avenues.

De Novo Design: Employing generative models to design novel derivatives of this compound with specific, desired properties (e.g., a particular absorption wavelength or HOMO/LUMO gap) for materials applications.

Retrosynthesis: Integrating 3H-indole chemistry into computer-aided retrosynthesis programs to help chemists design efficient synthetic routes to complex target molecules containing this scaffold. rsc.org

By combining computational chemistry with machine learning, researchers can create predictive models that accelerate the entire lifecycle of chemical research, from synthesis design to the discovery of new applications. nih.gov

常见问题

Q. What unexplored applications exist for this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。